molecular formula C16H21NO4 B181122 N,N-Diallyl-3,4,5-trimethoxybenzamide CAS No. 73664-76-3

N,N-Diallyl-3,4,5-trimethoxybenzamide

Cat. No.: B181122
CAS No.: 73664-76-3
M. Wt: 291.34 g/mol
InChI Key: QWDULLNANXZPOE-UHFFFAOYSA-N
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Description

N,N-Diallyl-3,4,5-trimethoxybenzamide is an organic compound with the molecular formula C16H21NO4. It is a derivative of benzamide, where the benzene ring is substituted with three methoxy groups at positions 3, 4, and 5, and the amide nitrogen is substituted with two allyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diallyl-3,4,5-trimethoxybenzamide typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and minimize impurities. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions: N,N-Diallyl-3,4,5-trimethoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N,N-Diallyl-3,4,5-trimethoxybenzamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-Diallyl-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

  • N-allyl-3,4,5-trimethoxybenzamide
  • N-methyl-3,4,5-trimethoxybenzamide
  • N-(2-ethylphenyl)-3,4,5-trimethoxybenzamide
  • N-(3-chlorophenyl)-3,4,5-trimethoxybenzamide

Comparison: N,N-Diallyl-3,4,5-trimethoxybenzamide is unique due to the presence of two allyl groups on the amide nitrogen, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it a valuable subject for further research .

Properties

CAS No.

73664-76-3

Molecular Formula

C16H21NO4

Molecular Weight

291.34 g/mol

IUPAC Name

3,4,5-trimethoxy-N,N-bis(prop-2-enyl)benzamide

InChI

InChI=1S/C16H21NO4/c1-6-8-17(9-7-2)16(18)12-10-13(19-3)15(21-5)14(11-12)20-4/h6-7,10-11H,1-2,8-9H2,3-5H3

InChI Key

QWDULLNANXZPOE-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N(CC=C)CC=C

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N(CC=C)CC=C

Key on ui other cas no.

73664-76-3

Origin of Product

United States

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